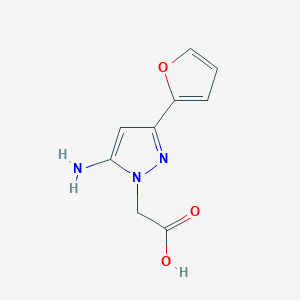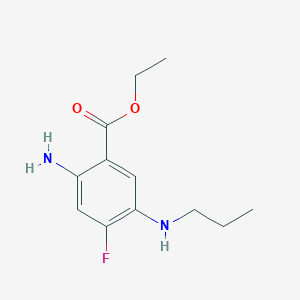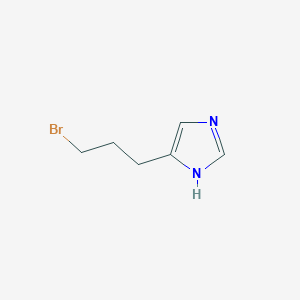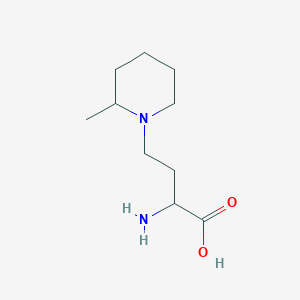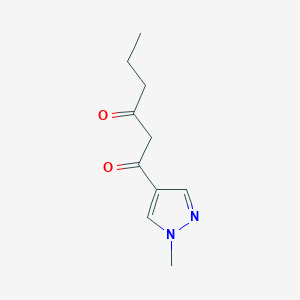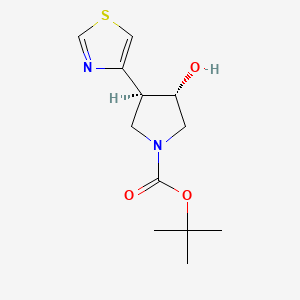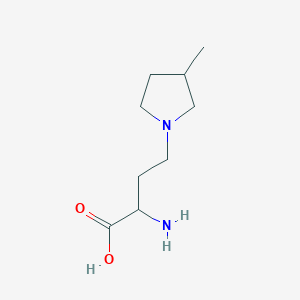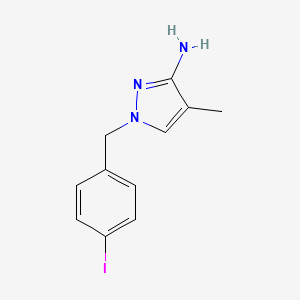
1-(4-Iodobenzyl)-4-methyl-1h-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Iodobenzyl)-4-methyl-1h-pyrazol-3-amine is an organic compound characterized by the presence of an iodine atom attached to a benzyl group, which is further connected to a pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-(4-Iodobenzyl)-4-methyl-1h-pyrazol-3-amine typically involves the reaction of 4-iodobenzyl halides with pyrazole derivatives. One common method is the nucleophilic substitution reaction where 4-iodobenzyl chloride reacts with 4-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Analyse Chemischer Reaktionen
1-(4-Iodobenzyl)-4-methyl-1h-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding carbonyl compounds.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and catalysts (e.g., palladium complexes). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Iodobenzyl)-4-methyl-1h-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds.
Material Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study the interaction of small molecules with biological targets.
Wirkmechanismus
The mechanism of action of 1-(4-Iodobenzyl)-4-methyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of certain cancer cells by interfering with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
1-(4-Iodobenzyl)-4-methyl-1h-pyrazol-3-amine can be compared with other similar compounds such as:
4-Iodobenzyl bromide: Another halogenated benzyl compound used in organic synthesis.
1-(4-Iodobenzyl)piperazine: Known for its applications in medicinal chemistry and biological studies.
4-((4-Iodobenzyl)(4H-1,2,4-triazol-4-yl)amino)benzonitrile: Used as an imaging agent in medical diagnostics.
These compounds share the common feature of having an iodine atom attached to a benzyl group, but they differ in their specific functional groups and applications, highlighting the unique properties and uses of this compound.
Eigenschaften
Molekularformel |
C11H12IN3 |
|---|---|
Molekulargewicht |
313.14 g/mol |
IUPAC-Name |
1-[(4-iodophenyl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H12IN3/c1-8-6-15(14-11(8)13)7-9-2-4-10(12)5-3-9/h2-6H,7H2,1H3,(H2,13,14) |
InChI-Schlüssel |
HKZJKKKONBDBBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1N)CC2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


